molecular formula C8H12N2 B13251885 2-Ethyl-5-methylpyridin-4-amine

2-Ethyl-5-methylpyridin-4-amine

Cat. No.: B13251885
M. Wt: 136.19 g/mol
InChI Key: DSJKMTGTXOJICV-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylpyridin-4-amine is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon) . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of pyridine oxides, while reduction may yield amines or other reduced compounds .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Ethyl-5-methylpyridin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for various applications in research and industry.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-ethyl-5-methylpyridin-4-amine

InChI

InChI=1S/C8H12N2/c1-3-7-4-8(9)6(2)5-10-7/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

DSJKMTGTXOJICV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)C)N

Origin of Product

United States

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